Yemuoside YM(8)
Description
Structure
2D Structure
Properties
CAS No. |
128532-98-9 |
|---|---|
Molecular Formula |
C58H92O26 |
Molecular Weight |
1205.3 g/mol |
IUPAC Name |
[3,4,6-trihydroxy-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 10-[3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C58H92O26/c1-23-10-15-58(53(74)84-50-41(69)35(63)25(47(73)83-50)21-75-48-42(70)39(67)37(65)29(19-59)78-48)17-16-56(6)26(27(58)18-23)8-9-32-55(5)13-12-33(54(3,4)31(55)11-14-57(32,56)7)80-52-46(36(64)28(61)22-76-52)82-51-44(72)45(34(62)24(2)77-51)81-49-43(71)40(68)38(66)30(20-60)79-49/h8,24-25,27-52,59-73H,1,9-22H2,2-7H3 |
InChI Key |
IRZZOZRPUQRNSV-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(=C)CC7)C(=O)OC8C(C(C(C(O8)O)COC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)C)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(=C)CC7)C(=O)OC8C(C(C(C(O8)O)COC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)C)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O |
Synonyms |
3-O-beta-glucopyranosyl(1-3)-alpha-rhamnopyranosyl-(1-2)-alpha-arabinopyranosyl-30-noroleana-12,20(29)-dien-28-oic acid 28-O-alpha-rhamnopyranosyl-(1-4)-beta-glucopyranosyl-(1-6)-beta-glucopyranoside yemuoside YM(8) yemuoside YM8 |
Origin of Product |
United States |
Isolation, Purification, and Structural Elucidation of Yemuoside Ym 8
Spectroscopic Characterization Techniques for Yemuoside YM(8)
Other Spectroscopic Methods (e.g., UV-Vis, IR)
Beyond the foundational NMR and mass spectrometry, other spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy offered valuable pieces to the structural puzzle of Yemuoside YM(8).
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of a molecule provides information about the electronic transitions within the structure, particularly highlighting the presence of conjugated systems. For Yemuoside YM(8), the analysis would typically reveal the presence or absence of chromophores like double bonds or aromatic rings within the aglycone moiety. The wavelength of maximum absorption (λmax) is a key parameter derived from this analysis.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the various functional groups present in a molecule. The IR spectrum of Yemuoside YM(8) would be expected to display characteristic absorption bands corresponding to the vibrations of its constituent bonds.
| Spectroscopic Data for Yemuoside YM(8) | |
| Technique | Observed Features |
| UV-Vis Spectroscopy | Specific λmax values indicating the nature of the chromophore. |
| Infrared (IR) Spectroscopy | - Broad absorption band for hydroxyl (-OH) groups. - Bands for C-H stretching and bending. - Absorption corresponding to C=C double bonds. - Characteristic bands for C-O ether linkages of the glycosides. - Absorption for the carbonyl group (C=O) of the carboxylic acid. |
Chemical Degradation and Derivatization for Elucidating Glycosidic Linkages and Aglycone Structure
To unambiguously determine the complete structure of a complex glycoside like Yemuoside YM(8), spectroscopic data is often complemented by chemical degradation and derivatization studies. These classical chemical methods provide definitive evidence for the nature of the sugar units, their linkage patterns, and the structure of the aglycone.
Acid Hydrolysis for Aglycone and Sugar Identification: A fundamental step in the structural elucidation of a saponin (B1150181) is acid hydrolysis, which cleaves the glycosidic bonds, liberating the individual sugar components (glycones) and the non-sugar aglycone.
Following the hydrolysis of Yemuoside YM(8), the reaction mixture would be separated and the components analyzed. The isolated aglycone's structure can be determined using spectroscopic methods, while the sugar units are typically identified by comparison with authentic standards using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
Permethylation Analysis for Glycosidic Linkage Determination: To determine how the individual sugar units are connected to each other and to the aglycone, a technique known as permethylation analysis is employed. This multi-step process involves:
Permethylation: All free hydroxyl groups in Yemuoside YM(8) are converted to methoxy groups (-OCH₃).
Hydrolysis: The permethylated saponin is then subjected to acid hydrolysis to break the glycosidic linkages.
Reduction and Acetylation: The resulting partially methylated monosaccharides are reduced and then acetylated to form partially methylated alditol acetates (PMAAs).
GC-MS Analysis: The PMAAs are volatile and can be readily analyzed by gas chromatography-mass spectrometry (GC-MS). The fragmentation patterns in the mass spectra of these derivatives provide definitive information about the original positions of the glycosidic linkages.
This meticulous process allows for the complete reconstruction of the carbohydrate chains attached to the aglycone of Yemuoside YM(8).
| Chemical Degradation and Derivatization Summary | |
| Method | Purpose |
| Acid Hydrolysis | To separate the aglycone from the sugar moieties for individual structural analysis. |
| Permethylation Analysis | To determine the specific linkage points between the sugar units and their attachment to the aglycone. |
Through the synergistic application of these spectroscopic and chemical methodologies, the complete and unambiguous structure of Yemuoside YM(8) has been elucidated, contributing to the broader understanding of nortriterpenoid saponin chemistry.
Pharmacological Activities and Underlying Molecular Mechanisms of Yemuoside Ym 8
Anti-inflammatory Efficacy and Immunomodulatory Pathways
Inflammation is a crucial physiological response, and its modulation is a key therapeutic strategy for many diseases. Pro-inflammatory cytokines and mediators are central to this process. Macrophages, when activated by stimuli like lipopolysaccharide (LPS), play a significant role in orchestrating the inflammatory response by producing these signaling molecules. nih.gov
Inhibition of Pro-inflammatory Cytokine and Mediator Production
The inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), along with inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2), is a primary mechanism for anti-inflammatory agents. nih.govnih.gov These molecules are key players in the inflammatory cascade, and their suppression can alleviate inflammatory symptoms. nih.gov The NF-κB signaling pathway is often a critical target in regulating the gene expression of these inflammatory molecules. nih.govnih.gov
No public data is available on the specific effects of Yemuoside YM(8) on the production of these cytokines and mediators.
Modulation of Cellular Inflammatory Responses (e.g., Lipopolysaccharide-stimulated Macrophage Activation)
Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, leading to a robust inflammatory response. nih.govmdpi.com The modulation of LPS-stimulated macrophage activation is a common model for assessing the anti-inflammatory potential of various compounds. mdpi.commdpi.com This process involves complex signaling pathways that regulate the production of inflammatory substances. nih.gov
There is no specific information available detailing how Yemuoside YM(8) modulates LPS-stimulated macrophage activation or other cellular inflammatory responses.
Antiproliferative and Apoptotic Effects in Cellular Models
Targeting cell proliferation and inducing apoptosis (programmed cell death) are fundamental strategies in cancer therapy. Many natural and synthetic compounds are investigated for their ability to selectively kill neoplastic cells while sparing healthy ones. nih.gov
Induction of Apoptosis in Neoplastic Cells
Apoptosis is a controlled process of cell death that is essential for tissue homeostasis. nih.gov The induction of apoptosis in cancer cells is a highly sought-after characteristic for anticancer agents. nih.govnih.gov This can occur through various mechanisms, including the activation of caspase enzymes and modulation of the Bcl-2 family of proteins, which regulate mitochondrial integrity. mdpi.commdpi.com
Specific studies on the apoptosis-inducing capabilities of Yemuoside YM(8) in any neoplastic cell lines have not been identified in the available literature.
Inhibition of Cell Proliferation and Tumor Growth
The uncontrolled proliferation of cells is a hallmark of cancer. mdpi.com Compounds that can inhibit cell proliferation are valuable candidates for cancer treatment. nih.gov The efficacy of such compounds is often quantified by their IC50 value, which represents the concentration required to inhibit 50% of cell growth. nih.gov Successful inhibition of proliferation in cellular models can be a precursor to studies on tumor growth inhibition in vivo. nih.gov
No data regarding the inhibitory effects of Yemuoside YM(8) on cell proliferation or tumor growth is publicly available.
Antimicrobial Spectrum and Mechanisms
The discovery of new antimicrobial agents is crucial to combatting infectious diseases and overcoming antibiotic resistance. Natural products are a rich source of compounds with potential antimicrobial activity against a wide range of pathogens, including bacteria and fungi.
The scientific literature does not currently contain information on the antimicrobial spectrum or the mechanisms of action for Yemuoside YM(8).
No Scientific Data Available for Yemuoside YM(8) Pharmacological Activities
Despite a thorough search of available scientific literature, no specific data was found regarding the pharmacological activities of the chemical compound Yemuoside YM(8) in the areas of antibacterial, antiviral, antifungal, and anti-diabetic effects.
Anti-diabetic and Glucose Homeostasis Regulation
Activation of Key Metabolic Signaling Pathways
Consequently, it is not possible to provide an article that is both scientifically accurate and strictly adheres to the requested focus on Yemuoside YM(8). To do so would require speculation or the inclusion of information on other, unrelated compounds, which would violate the core instructions of the request.
Further research by the scientific community is required before a comprehensive and factual article on the pharmacological profile of Yemuoside YM(8) can be written. At present, this information does not appear to be publicly available.
An extensive search for scientific literature detailing the specific pharmacological activities of Yemuoside YM(8) has yielded insufficient data to generate the requested article. The search did not identify research findings that directly link Yemuoside YM(8) to the specific molecular pathways and physiological modulations outlined in the provided structure.
Specifically, no detailed research findings were found for Yemuoside YM(8) in the following areas:
Analgesic Properties and Neurophysiological Modulation
Antagonism of Transient Receptor Potential Vanilloid 1 (TRPV1) and Capsaicin (B1668287) Receptor Interactions
Due to the lack of specific data on Yemuoside YM(8), providing a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline is not possible at this time. Generating content without relevant research would lead to speculation and would not meet the required standards of scientific accuracy.
Structure Activity Relationship Sar Studies of Yemuoside Ym 8 and Analogs
Influence of Glycosidic Moiety on Biological Potency
The glycosidic moiety, composed of multiple monosaccharides such as glucose, rhamnose, and arabinose linked in a specific sequence, is a significant part of the Yemuoside YM(8) structure. ontosight.ai The presence and specific arrangement of these sugar units can play an important role in the biological activity of triterpenoid (B12794562) saponins (B1172615). researchgate.net For instance, studies on related triterpenoid saponins suggest that the sugar units attached at the C-3 and/or C-28 positions of the aglycone are important for anti-inflammatory inhibitory activity. researchgate.net
Role of the Triterpenoid Aglycone Structure in Bioactivity (e.g., 30-noroleana-12,20(29)-dien-28-oic acid backbone)
The aglycone of Yemuoside YM(8) is a 30-noroleana-12,20(29)-dien-28-oic acid backbone. ontosight.ai This triterpenoid skeleton is common in many bioactive natural products. ctdbase.org The aglycone provides the core structure to which the glycosidic moiety is attached. Studies on triterpenoid saponins highlight the importance of the aglycone structure for biological activity. researchgate.net
Impact of Specific Structural Modifications on Pharmacological Profiles
Specific structural modifications to either the glycosidic moiety or the aglycone of Yemuoside YM(8) or its analogs can significantly alter their pharmacological profiles. While detailed studies specifically on modified Yemuoside YM(8) were not found, research on related triterpenoid saponins provides insights into the impact of such changes.
Research on other compound classes also demonstrates the principle that specific structural modifications lead to altered pharmacological profiles. nih.gov, dovepress.com, mdpi.com This general principle applies to triterpenoid saponins, where even subtle changes in structure can result in significant differences in biological activity.
Advanced Research Methodologies in Yemuoside Ym 8 Investigation
In Vitro Cellular Models for Efficacy and Mechanistic Studies
In vitro cellular models are fundamental tools in the initial assessment of a compound's biological effects and the exploration of its cellular and molecular mechanisms. Various cell lines are employed based on the suspected bioactivity of the compound. For instance, HepG2 cells, a human liver cancer cell line, are commonly used in studies related to liver function, metabolism, and toxicity. RAW264.7 cells, a mouse macrophage cell line, are frequently utilized to investigate anti-inflammatory and immunomodulatory effects. NCI-H460 cells, a human large cell lung cancer cell line, are often employed in anticancer research to evaluate cytotoxicity and mechanisms of cell death. DRG neurons (Dorsal Root Ganglion neurons) are valuable for studying neurobiological effects, including neuroprotection and pain modulation.
While specific published studies detailing the use of Yemuoside YM(8) with these exact cell lines were not extensively found in the immediate search, these cell models are standard for evaluating the types of bioactivities potentially associated with triterpenoid (B12794562) saponins (B1172615), such as anti-inflammatory, anticancer, and potentially neuroprotective effects suggested for related compounds or the class of compounds. epa.gov The application of Yemuoside YM(8) to these models would typically involve assessing cell viability, proliferation, apoptosis, migration, and the modulation of specific cellular pathways in response to treatment.
In Vivo Animal Models for Systemic Pharmacological Evaluation
In vivo animal models are crucial for evaluating the systemic effects, pharmacokinetics, and efficacy of a compound in a complex biological system. The diabetic db/db mouse model is a widely used model for studying type 2 diabetes mellitus and its associated complications, including metabolic dysfunction and related organ damage. This model is particularly relevant for investigating compounds with potential hypoglycemic or hypolipidemic activities.
Studies on total saponins derived from Stauntonia chinensis, the source plant of Yemuoside YM(8), have utilized the diabetic db/db mouse model to investigate hypoglycemic and hypolipidemic effects. These studies assessed parameters such as fasting blood glucose levels, oral glucose tolerance, insulin (B600854) tolerance, serum insulin levels, and serum lipid profiles in db/db mice treated with the saponins. Findings from such studies on related saponin (B1150181) mixtures or individual yemuosides like YM28 indicate that these compounds can influence glucose and lipid metabolism in vivo, highlighting the utility of the db/db mouse model for evaluating the systemic pharmacological effects of Yemuoside YM(8) in a relevant disease context.
| Study (Example based on Search Results) | Compound/Extract Studied | Animal Model | Key Parameters Measured (Examples) | Observed Effects (Examples) |
|---|---|---|---|---|
| Study on S. chinensis saponins | Total saponins from S. chinensis | Diabetic db/db mice | Fasting blood glucose, serum insulin, lipid profile | Reduced blood glucose, influenced insulin and lipid levels. |
Biochemical and Molecular Biology Techniques for Pathway Delineation
Biochemical and molecular biology techniques are essential for dissecting the cellular and molecular mechanisms underlying a compound's biological activities. Western blotting is a widely used technique to detect and quantify specific proteins in a sample, providing insights into protein expression levels and post-translational modifications. Enzyme activity assays are employed to measure the catalytic activity of specific enzymes, which can be modulated by bioactive compounds. Patch clamp is an electrophysiological technique used to study ion channel activity in cell membranes, providing detailed information about the effects of compounds on ion flow and electrical signaling.
In the context of research on saponins from S. chinensis, Western blotting has been applied to quantify protein levels of key signaling molecules involved in glucose and lipid metabolism, such as IRS-1, PI3K, AKT, AMPK, ACC, and GLUT4, in tissues from treated db/db mice. These studies help to delineate the molecular pathways through which the saponins exert their effects. While specific applications of enzyme activity assays or patch clamp directly for Yemuoside YM(8) were not prominently found, these techniques are standard in natural product research to investigate enzyme inhibition or activation and effects on ion channels, respectively, depending on the hypothesized mechanism of action.
Advanced Analytical Techniques for Comprehensive Metabolite Profiling
Advanced analytical techniques are critical for the identification, characterization, and quantification of compounds in complex biological matrices or natural extracts. Metabolite profiling, often employing hyphenated techniques, provides a comprehensive snapshot of the metabolites present. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for separating and identifying a wide range of metabolites based on their mass-to-charge ratio and fragmentation patterns. chemicalbook.com Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about metabolites. chemicalbook.com
These techniques are indispensable in natural product research for the isolation and structural elucidation of compounds like Yemuoside YM(8) from plant extracts. chemicalbook.com Furthermore, metabolite profiling can be applied to biological samples (e.g., plasma, urine, tissue extracts) from in vivo studies to understand how the compound is metabolized and how it affects endogenous metabolite profiles. Studies analyzing the chemical composition of total saponins from S. chinensis have utilized techniques such as HPLC-ESI-MS/MS, a form of LC-MS, for the identification and characterization of individual saponin components, including various yemuosides.
Future Perspectives and Research Trajectories for Yemuoside Ym 8
Deeper Elucidation of Molecular Targets and Signaling Networks
Understanding the precise molecular targets and the intricate signaling networks modulated by Yemuoside YM(8) is a critical area for future research. Triterpenoid (B12794562) saponins (B1172615), in general, are known to interact with a variety of cellular components and pathways, influencing processes such as inflammation, metabolism, and cell growth.
Studies on other triterpenoid saponins isolated from Stauntonia chinensis, the source plant of Yemuoside YM(8), have indicated modulation of key signaling pathways. For instance, certain saponins from S. chinensis have shown effects on insulin (B600854) resistance by activating the AMP-activated protein kinase (AMPK) and the insulin receptor (IR)/insulin receptor substrate-1 (IRS-1)/phosphoinositide 3-kinase (PI3K)/Akt pathways in insulin-resistant HepG2 cells. chemicalbook.com While these findings pertain to other yemuosides (such as YM36-37 and compound 6), they suggest that Yemuoside YM(8) may also exert its effects through similar or related metabolic and survival pathways.
Future research should employ a combination of in vitro and in vivo approaches, including target identification assays, transcriptomics, proteomics, and phosphoproteomics, to comprehensively map the molecular interactions of Yemuoside YM(8). This will help to pinpoint the specific proteins, enzymes, and signaling cascades directly or indirectly affected by this compound. Investigating its impact on pathways relevant to inflammation, oxidative stress, and metabolic regulation, given the known properties of related saponins, would be particularly insightful.
Exploration of Synergistic Effects with Other Phytochemicals
The therapeutic efficacy of traditional herbal medicines, from which compounds like Yemuoside YM(8) are derived, is often attributed to the synergistic interactions between multiple phytochemicals present in the plant extract. chem960.com Exploring the potential synergistic effects of Yemuoside YM(8) with other compounds found in Stauntonia chinensis, or with other known bioactive phytochemicals, represents a promising research avenue.
Synergistic interactions can occur through various mechanisms, including improved solubility and bioavailability, protection from degradation, modulation of drug resistance mechanisms, and action on multiple targets or pathways. Research could investigate combinations of Yemuoside YM(8) with other triterpenoids, flavonoids, or polysaccharides also isolated from S. chinensis to determine if their combined effects are greater than the sum of their individual effects. chem960.com
Studies could utilize isobolographic analysis or combination index methods to quantitatively assess synergistic, additive, or antagonistic interactions in relevant biological assays, such as anti-inflammatory, antioxidant, or metabolic activity. Identifying synergistic combinations could lead to the development of more effective multi-component therapeutic strategies or standardized extracts with enhanced potency.
Strategies for Biosynthesis and Semi-synthesis of Yemuoside YM(8) and Novel Analogs
The complex structure of triterpenoid saponins like Yemuoside YM(8) can pose challenges for large-scale production through direct plant extraction. Therefore, developing efficient strategies for its biosynthesis or semi-synthesis is crucial for future research and potential therapeutic applications.
Biosynthesis involves understanding and potentially manipulating the natural enzymatic pathways within Stauntonia chinensis responsible for Yemuoside YM(8) production. Research in this area could focus on identifying the genes encoding the enzymes involved in the biosynthesis of the triterpene backbone and the glycosylation patterns specific to Yemuoside YM(8). Techniques such as metabolic engineering and synthetic biology could potentially be employed to enhance the production of YM(8) in the plant or in heterologous expression systems.
Semi-synthesis, which involves chemically modifying readily available precursors (often isolated from natural sources) to produce the desired compound or its analogs, is another important strategy. Given that Yemuoside YM(8) is a nortriterpenoid saponin (B1150181), semi-synthetic approaches could involve modifying more abundant triterpenoids from S. chinensis or other sources. chem960.com Future research could explore chemical or enzymatic methods to cleave or modify the glycoside linkages or the triterpene aglycone to produce Yemuoside YM(8) or novel analogs with potentially improved properties, such as enhanced bioavailability or targeted activity.
Preclinical Development and Therapeutic Potential in Specific Disease Contexts
Based on the known biological activities of related triterpenoid saponins from Stauntonia chinensis, preclinical development of Yemuoside YM(8) should focus on specific disease contexts where these activities are most relevant.
Studies on other yemuosides have shown potential in inhibiting α-glucosidase and α-amylase, suggesting a potential role in managing blood glucose levels relevant to diabetes. Triterpenoid saponins from S. chinensis have also demonstrated analgesic effects and modulation of the capsaicin (B1668287) receptor, indicating potential in pain relief. Furthermore, anti-inflammatory properties are commonly associated with triterpenoid saponins.
Future preclinical research on Yemuoside YM(8) should involve rigorous in vitro and in vivo studies to evaluate its efficacy in relevant disease models. This could include studies in animal models of diabetes, inflammatory conditions, or pain. These studies should aim to determine the optimal routes of administration, pharmacokinetics, and pharmacodynamics of Yemuoside YM(8) in these models. Furthermore, research should investigate the underlying mechanisms of action in the context of the specific disease being studied, linking back to the molecular targets and signaling pathways identified in section 6.1.
Q & A
Q. What cross-disciplinary approaches enhance Yemuoside YM(8) research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
